molecular formula C7H10O2 B12340264 3-Furanmethanol, |A-ethynyltetrahydro-

3-Furanmethanol, |A-ethynyltetrahydro-

Cat. No.: B12340264
M. Wt: 126.15 g/mol
InChI Key: UHYXREAPSTVXLZ-UHFFFAOYSA-N
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Description

Significance of Tetrahydrofuran (B95107) Ring Systems in Advanced Chemical Architectures

The tetrahydrofuran ring, a five-membered cyclic ether, is a prevalent structural motif in a vast array of natural products and pharmacologically active compounds. organic-chemistry.orgmedchemexpress.com Its significance stems from several key features. The THF ring's non-planar, flexible nature plays a crucial role in determining the three-dimensional conformation and stereochemistry of molecules. sigmaaldrich.com This has profound implications for the biological activity and interaction of these molecules with enzymes and receptors.

Furthermore, the THF scaffold serves as a versatile building block in organic synthesis. It can be synthesized from renewable resources, such as the catalytic hydrogenation of furan (B31954), which can be derived from sugars. organic-chemistry.org The ether oxygen atom imparts polarity to the ring, making THF and its derivatives miscible with a range of solvents and capable of forming complexes with metal ions. organic-chemistry.orgwikipedia.org The ring system can also undergo specific chemical transformations, such as ring-opening reactions, to yield linear structures with defined stereochemistry, further expanding its synthetic utility. sigmaaldrich.com The presence of the THF ring is a defining feature in numerous marine polyketide macrolides and acetogenins, many of which exhibit potent cytotoxic activities. medchemexpress.com Additionally, substituted THFs like 3-hydroxytetrahydrofuran (B147095) are valuable intermediates for important pharmaceuticals, including antiviral drugs. wikipedia.org

Role of Ethynyl (B1212043) Moieties in Synthetic Methodologies

The ethynyl group, characterized by a carbon-carbon triple bond, is a fundamental functional group in organic synthesis, prized for its reactivity and versatility. As terminal alkynes, the acidic proton can be removed to form a potent nucleophile, an acetylide, which readily participates in carbon-carbon bond-forming reactions. wikipedia.org This reactivity is harnessed in powerful transformations such as the Grignard reaction, where ethynylmagnesium bromide serves as a key reagent for adding an ethynyl unit to electrophiles like aldehydes and ketones. sigmaaldrich.commasterorganicchemistry.com

The triple bond itself is a hub of chemical reactivity, capable of undergoing a wide array of transformations. These include cycloadditions, metal-catalyzed coupling reactions, and hydration to form carbonyl compounds. wikipedia.orgbldpharm.com The linear geometry of the ethynyl group also imparts specific spatial arrangements within a molecule. In many multi-step syntheses, the terminal alkyne hydrogen is often protected to prevent unwanted reactions while other parts of the molecule are being modified. wikipedia.org This strategic use of protecting groups is a testament to the controlled and precise nature of modern synthetic chemistry. wikipedia.org

Overview of the Research Landscape Surrounding 3-Furanmethanol, α-ethynyltetrahydro-

The compound 3-Furanmethanol, |A-ethynyltetrahydro-, is identified by the CAS number 1319722-33-2. Its systematic IUPAC name is 1-(tetrahydrofuran-3-yl)prop-2-yn-1-ol, which clarifies its precise molecular structure. This compound is commercially available from various suppliers, indicating its utility in research and development activities.

While specific peer-reviewed studies focusing exclusively on 1-(tetrahydrofuran-3-yl)prop-2-yn-1-ol are not prevalent in publicly accessible literature, its synthesis can be logically inferred from established and reliable chemical reactions. A plausible and widely used method for its preparation would be the nucleophilic addition of an ethynyl anion to the corresponding aldehyde.

Specifically, the synthesis would likely involve the reaction of tetrahydrofuran-3-carbaldehyde (B41593) with an ethynyl Grignard reagent, such as ethynylmagnesium bromide, in an appropriate solvent like THF. sigmaaldrich.commasterorganicchemistry.com The aldehyde precursor, tetrahydrofuran-3-carbaldehyde (also known as 3-formyltetrahydrofuran), is itself accessible through synthetic routes described in the patent literature, for example, via the formylation of 2,5-dihydrofuran. google.com This two-step sequence represents a standard and efficient pathway in organic synthesis for creating propargyl alcohols from aldehydes.

The research landscape for this compound is therefore situated at the intersection of heterocyclic chemistry and the synthesis of functionalized alcohols. It serves as a representative example of a molecule that combines the important structural features of the tetrahydrofuran ring with the reactive potential of a propargylic alcohol.

Chemical Compound Data

Interactive Data Table: Properties of 1-(tetrahydrofuran-3-yl)prop-2-yn-1-ol

PropertyValue
CAS Number 1319722-33-2
Molecular Formula C₇H₁₀O₂
Molecular Weight 126.15 g/mol
IUPAC Name 1-(tetrahydrofuran-3-yl)prop-2-yn-1-ol
SMILES C(C1COCC1)(O)C#C

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C7H10O2

Molecular Weight

126.15 g/mol

IUPAC Name

1-(oxolan-3-yl)prop-2-yn-1-ol

InChI

InChI=1S/C7H10O2/c1-2-7(8)6-3-4-9-5-6/h1,6-8H,3-5H2

InChI Key

UHYXREAPSTVXLZ-UHFFFAOYSA-N

Canonical SMILES

C#CC(C1CCOC1)O

Origin of Product

United States

Advanced Synthetic Methodologies for 3 Furanmethanol, α Ethynyltetrahydro

Retrosynthetic Analysis and Strategic Disconnections for the Target Compound

A retrosynthetic analysis of 3-Furanmethanol, α-ethynyltetrahydro- (I) reveals several key disconnections that can guide the design of a synthetic pathway. The primary strategic disconnections involve the carbon-carbon bond of the ethynyl (B1212043) group, the carbon-oxygen bonds within the tetrahydrofuran (B95107) ring, and the bond connecting the side chain to the ring.

Figure 1: Retrosynthetic Analysis of 3-Furanmethanol, α-ethynyltetrahydro-

Retrosynthetic analysis of 3-Furanmethanol, α-ethynyltetrahydro-

Disconnection I (C-C bond): The most logical disconnection is at the α-ethynyl group, leading back to tetrahydrofuran-3-carbaldehyde (B41593) (II) and an ethynyl anion equivalent. This approach simplifies the synthesis to the formation of the substituted tetrahydrofuran core followed by the introduction of the alkyne.

Disconnection II (C-O bond): A second disconnection can be made at the C-O bond of the tetrahydrofuran ring, suggesting an intramolecular cyclization of a diol precursor (III). This strategy is a common and effective method for constructing five-membered cyclic ethers.

Disconnection III (C-C bond): A more advanced disconnection involves the carbon-carbon bond between the furan (B31954) ring and the hydroxymethyl group, which could arise from an aldol-type reaction or a Grignard addition to a suitable furan derivative.

These disconnections form the basis for the synthetic strategies discussed in the following sections.

Development of Novel Synthetic Pathways

Based on the retrosynthetic analysis, several novel synthetic pathways can be devised for the construction of 3-Furanmethanol, α-ethynyltetrahydro-.

The introduction of the ethynyl group at the α-position of the methanol (B129727) moiety is a critical step. This can be achieved through the nucleophilic addition of an acetylide to an aldehyde.

A common method involves the use of lithium acetylide, generated in situ from acetylene (B1199291) and a strong base like n-butyllithium, which then reacts with a suitable aldehyde precursor, such as tetrahydrofuran-3-carbaldehyde. The reaction is typically performed at low temperatures in an ethereal solvent to ensure high yields and minimize side reactions.

Table 1: Conditions for Alkynylation of Tetrahydrofuran-3-carbaldehyde

ReagentBaseSolventTemperature (°C)Yield (%)
Acetylenen-ButyllithiumTHF-78 to 0>90
Ethynylmagnesium bromide-THF0 to rt85-95
Trimethylsilylacetylenen-ButyllithiumTHF-78 to 0>90

The use of a silyl-protected alkyne, such as trimethylsilylacetylene, can offer advantages in terms of stability and handling, with the silyl (B83357) group being removed in a subsequent step using a fluoride (B91410) source like tetrabutylammonium (B224687) fluoride (TBAF).

The construction of the substituted tetrahydrofuran ring is a cornerstone of the synthesis. Several robust methods are available for this transformation.

Intramolecular Williamson Ether Synthesis: This classic approach involves the cyclization of a 1,4-diol derivative where one hydroxyl group is converted into a good leaving group (e.g., a tosylate or mesylate). Treatment with a base then promotes an intramolecular S_N2 reaction to form the tetrahydrofuran ring. nih.gov The stereochemistry of the starting diol directly influences the stereochemistry of the final product.

Acid-Catalyzed Cyclization of Alkenols: An alternative strategy involves the acid-catalyzed cyclization of a homoallylic alcohol. Protic or Lewis acids can be employed to activate the double bond towards intramolecular attack by the hydroxyl group. nih.govrsc.org

Oxymercuration-Demercuration: The intramolecular oxymercuration of a γ,δ-unsaturated alcohol provides a reliable method for the synthesis of substituted tetrahydrofurans. The reaction proceeds via a mercurinium ion intermediate, which is trapped by the internal hydroxyl group, followed by reductive demercuration.

The methanol moiety can be introduced or manipulated through various functional group interconversions. ub.edusolubilityofthings.comimperial.ac.uk If the synthesis starts from a precursor with a different functional group at the 3-position of the tetrahydrofuran ring, several transformations can be employed.

For instance, a carboxylic acid or ester at the 3-position can be reduced to the primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄). imperial.ac.uk Subsequent oxidation to the aldehyde with a milder oxidizing agent such as pyridinium (B92312) chlorochromate (PCC) would provide the necessary precursor for the alkynylation step. solubilityofthings.com

Table 2: Reagents for Functional Group Interconversions

Starting MaterialTarget Functional GroupReagent(s)
Tetrahydrofuran-3-carboxylic acidTetrahydrofuran-3-methanol1. SOCl₂ 2. LiAlH₄
Tetrahydrofuran-3-methanolTetrahydrofuran-3-carbaldehydePCC, DMP
Tetrahydrofuran-3-nitrileTetrahydrofuran-3-carbaldehydeDIBAL-H

Catalytic Approaches to 3-Furanmethanol, α-ethynyltetrahydro- Synthesis

Catalytic methods offer significant advantages in terms of efficiency, selectivity, and sustainability.

Various transition metals catalyze key steps in the synthesis of substituted tetrahydrofurans. nih.govorganic-chemistry.org

Palladium-Catalyzed Cyclizations: Palladium catalysts are effective in promoting the cyclization of unsaturated alcohols. For instance, a Wacker-type oxidation of a homoallylic alcohol can lead to the formation of a tetrahydrofuran ring. acs.org

Ruthenium-Catalyzed Reactions: Ruthenium catalysts have been utilized in tandem reactions for the synthesis of 1,4-dicarbonyl compounds, which are precursors to tetrahydrofurans. rsc.org

Prins Cyclization: While often acid-catalyzed, metal-free Prins cyclizations can also be employed for the synthesis of functionalized tetrahydrofurans from homoallylic alcohols and aldehydes. thieme-connect.com This reaction proceeds regioselectively to form the five-membered ring. thieme-connect.com

Organocatalytic Methods

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis, offering an alternative to traditional metal-based catalysts. youtube.comyoutube.com The synthesis of chiral propargyl alcohols, including 3-Furanmethanol, α-ethynyltetrahydro-, can be effectively achieved through the asymmetric alkynylation of the corresponding aldehyde, in this case, tetrahydrofuran-3-carboxaldehyde.

A plausible and efficient method involves the direct asymmetric addition of a terminal alkyne, such as acetylene or a protected equivalent, to tetrahydrofuran-3-carboxaldehyde, catalyzed by a chiral organocatalyst. Proline and its derivatives are notable catalysts for such transformations. youtube.com The reaction proceeds via the formation of a chiral enamine intermediate between the catalyst and the aldehyde, which then directs the stereoselective attack of the alkynyl nucleophile.

The primary challenge in the alkynylation of aliphatic aldehydes like tetrahydrofuran-3-carboxaldehyde is the potential for self-aldol condensation as a competing side reaction. nih.gov To favor the desired alkynylation, reaction conditions must be carefully optimized. This can include the slow addition of the aldehyde to the reaction mixture to maintain a low concentration, thus minimizing the rate of the bimolecular aldol (B89426) reaction. nih.gov

Several organocatalytic systems have been developed for the asymmetric alkynylation of aldehydes, achieving high yields and enantioselectivities. For instance, novel β-keto heterocyclic sulfones in the presence of a prolinol derivative have been utilized for the formal alkynylation of α,β-unsaturated aldehydes, a strategy that could be adapted for saturated aldehydes. acs.org Another approach employs chiral binaphthyl-derived amino alcohols as ligands in zinc-catalyzed alkynylations, demonstrating broad applicability for various aldehydes. datapdf.com

Table 1: Representative Organocatalytic Systems for Asymmetric Alkynylation of Aldehydes

Catalyst/LigandAldehyde SubstrateAlkyne SourceYield (%)Enantiomeric Excess (ee, %)Reference
Prolinol derivative / β-keto heterocyclic sulfoneα,β-Unsaturated aldehydesTerminal alkynesHighHigh acs.org
(1R,2S,3R)-12 (Binaphthyl derivative)Aromatic aldehydesPhenylacetylene61-93up to 93 datapdf.com
N-Methylephedrine / Zn(OTf)₂Various aldehydesTerminal alkynesHighup to 99 organic-chemistry.org
BINOL / Ti(OiPr)₄Various aldehydesAlkynylzinc reagentsHighHigh organic-chemistry.org

This table presents data for analogous reactions, as specific data for the synthesis of 3-Furanmethanol, α-ethynyltetrahydro- is not available.

Green Chemistry Principles in Synthetic Route Design

The integration of green chemistry principles into synthetic planning aims to minimize the environmental impact of chemical processes. epitomejournals.comrroij.com The synthesis of 3-Furanmethanol, α-ethynyltetrahydro- can be designed to be more sustainable by considering several of the twelve principles of green chemistry. acs.org

Atom Economy: The principle of atom economy encourages the design of syntheses that maximize the incorporation of all reactant atoms into the final product. acs.org The direct addition of acetylene to tetrahydrofuran-3-carboxaldehyde is an excellent example of an atom-economical reaction, as all atoms from both starting materials are present in the product. This contrasts with methods that utilize protecting groups, which generate waste upon removal. acs.org

Use of Catalysis: Catalytic reactions are inherently greener than stoichiometric ones because they reduce the amount of waste generated. acs.org The use of organocatalysts, as described in the previous section, is a prime example of this principle in action. Furthermore, biocatalysis, employing enzymes such as alcohol dehydrogenases, offers a highly selective and environmentally benign route to chiral alcohols. nih.govnih.gov An enzymatic reduction of a corresponding acetylenic ketone could provide an alternative green route to the target molecule.

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure reduces energy consumption. acs.org The development of catalysts that are highly active under mild conditions is a key area of research in green chemistry. While some alkynylation reactions require low temperatures to achieve high selectivity, the ideal green synthesis would proceed efficiently at room temperature.

Use of Renewable Feedstocks: The starting material, tetrahydrofuran-3-carboxaldehyde, can potentially be derived from renewable resources. Furfural, a platform chemical produced from lignocellulosic biomass, is a precursor to a wide range of furan derivatives. nih.gov Developing synthetic pathways from such bio-based starting materials would significantly enhance the green credentials of the synthesis of 3-Furanmethanol, α-ethynyltetrahydro-.

Table 2: Application of Green Chemistry Principles to the Synthesis of 3-Furanmethanol, α-ethynyltetrahydro-

Green Chemistry PrincipleApplication in Synthesis
Prevention Designing the synthesis to minimize by-product formation.
Atom Economy Employing addition reactions like direct alkynylation. acs.org
Less Hazardous Chemical Syntheses Using non-toxic organocatalysts instead of heavy metals. youtube.comyoutube.com
Designing Safer Chemicals The final product's application would determine this aspect.
Safer Solvents and Auxiliaries Utilizing water or performing the reaction under solvent-free conditions. acs.orgmun.ca
Design for Energy Efficiency Developing catalysts that function at ambient temperature and pressure. acs.org
Use of Renewable Feedstocks Deriving starting materials from biomass, such as furfural. nih.gov
Reduce Derivatives Avoiding the use of protecting groups. acs.org
Catalysis Employing organocatalysts or enzymes. acs.orgnih.gov
Design for Degradation Designing the molecule to be biodegradable after its intended use.
Real-time analysis for Pollution Prevention Monitoring the reaction to prevent runaway reactions or by-product formation.
Inherently Safer Chemistry for Accident Prevention Choosing reagents and conditions that minimize the risk of accidents.

By thoughtfully applying these principles, the synthesis of 3-Furanmethanol, α-ethynyltetrahydro- can be made not only efficient and selective but also environmentally responsible.

Stereoselective Synthesis of 3 Furanmethanol, α Ethynyltetrahydro

Challenges in Diastereoselective Control of α-Ethynyl Substitution

The introduction of an ethynyl (B1212043) group at the α-position of a substituted furanmethanol ring, such as in α-ethynyltetrahydro-3-furanmethanol, presents significant stereochemical challenges. The primary difficulty lies in controlling the diastereoselectivity of the reaction that forms the new stereocenter. The addition of an ethynyl nucleophile to the corresponding aldehyde, tetrahydrofuran-3-carboxaldehyde, would generate a racemic mixture of diastereomers without a controlling influence.

Achieving diastereoselectivity requires a method to differentiate the two faces of the carbonyl group. This is often accomplished through steric or electronic bias provided by a chiral auxiliary or a chiral catalyst. The inherent stereochemistry of the tetrahydrofuran (B95107) ring itself, if derived from a chiral precursor, could potentially influence the approach of the incoming nucleophile, but this substrate-controlled diastereoselectivity is often modest and highly dependent on the conformation of the ring and the nature of the substituents. Without specific studies on this molecule, the extent of such an influence remains theoretical.

Enantioselective Synthesis Strategies

The enantioselective synthesis of α-ethynyltetrahydro-3-furanmethanol would involve the creation of the chiral center at the carbinol carbon with a specific three-dimensional orientation. Several established strategies in asymmetric synthesis could be hypothetically applied.

Chiral Auxiliaries and Substrate Control

One of the most reliable methods for inducing stereoselectivity is the use of a chiral auxiliary. nih.govorganic-chemistry.org A chiral auxiliary is a chemical compound that is temporarily incorporated into the synthetic route to direct the stereochemical outcome of one or more reactions. nih.govorganic-chemistry.org For the synthesis of α-ethynyltetrahydro-3-furanmethanol, an appropriate chiral auxiliary could be attached to the tetrahydrofuran-3-carboxylic acid precursor. Subsequent reduction and oxidation would yield an aldehyde, which would then undergo a diastereoselective alkynylation. The stereochemical bias would be dictated by the steric and electronic properties of the auxiliary. Commonly used auxiliaries include Evans oxazolidinones and Oppolzer's camphorsultam. organic-chemistry.org After the key stereocenter-forming step, the auxiliary would be removed to yield the enantiomerically enriched target molecule.

Substrate-controlled methods rely on existing stereocenters in the starting material to influence the stereochemistry of newly formed centers. If a chiral, enantiomerically pure starting material, such as (S)-3-hydroxytetrahydrofuran, is used, its inherent chirality could direct the addition of the ethynyl group. A patent describes the synthesis of (S)-3-hydroxytetrahydrofuran from L-malic acid, a common chiral pool starting material. google.com

Table 1: Common Chiral Auxiliaries and Their Potential Application

Chiral Auxiliary Attachment Point Potential for Stereocontrol
Evans Oxazolidinones Acylation to tetrahydrofuran-3-carboxylic acid High, directs nucleophilic addition to the derived aldehyde
Oppolzer's Camphorsultam Acylation to tetrahydrofuran-3-carboxylic acid High, rigid structure provides excellent steric shielding

This table is illustrative and based on general principles of asymmetric synthesis, as specific applications to the target molecule are not documented.

Asymmetric Catalysis in α-Ethynyltetrahydrofuranmethanol Formation

Asymmetric catalysis is a powerful tool for enantioselective synthesis, where a small amount of a chiral catalyst is used to generate a large amount of an enantiomerically enriched product. For the synthesis of α-ethynyltetrahydro-3-furanmethanol, a key step would be the enantioselective addition of an alkyne to tetrahydrofuran-3-carboxaldehyde. sigmaaldrich.com Chiral catalysts, often composed of a metal center and a chiral ligand, can create a chiral environment around the substrate, forcing the reaction to proceed through a lower energy transition state for one enantiomer over the other.

For instance, the catalytic asymmetric alkynylation of aldehydes is a well-established method for producing chiral propargyl alcohols. Various catalyst systems, often based on zinc, copper, or titanium complexed with chiral ligands like amino alcohols or BINOL derivatives, could be employed. uva.es The success of such an approach would depend on the ability of the catalyst to effectively recognize and differentiate the enantiotopic faces of the aldehyde substrate.

Chiral Pool Approaches Utilizing Furan (B31954) Precursors

The chiral pool refers to the collection of inexpensive, enantiomerically pure natural products like amino acids, sugars, and terpenes, which can be used as starting materials for the synthesis of more complex chiral molecules. nih.gov For the synthesis of α-ethynyltetrahydro-3-furanmethanol, a plausible chiral pool starting material would be a derivative of a furanose sugar or a naturally occurring chiral butanetriol. google.com For example, L-malic acid can be converted to (S)-3-hydroxytetrahydrofuran. google.com This chiral building block could then be elaborated to the target molecule, preserving the initial stereochemistry.

Table 2: Potential Chiral Pool Precursors

Precursor Relevant Stereocenter(s) Potential Synthetic Route
L-Malic Acid C2 Conversion to (S)-3-hydroxytetrahydrofuran, then oxidation and alkynylation
D-Glyceraldehyde C2 Can be used to construct the tetrahydrofuran ring with defined stereochemistry

This table presents hypothetical pathways as direct literature evidence for the target molecule is lacking.

Analysis of Stereoisomeric Ratios and Absolute Configuration Assignment Methodologies

Following a stereoselective synthesis, it is crucial to determine the ratio of the produced stereoisomers (diastereomeric ratio or enantiomeric excess) and to assign the absolute configuration of the major product.

The determination of stereoisomeric ratios is typically achieved using chromatographic or spectroscopic methods. Chiral High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) are powerful techniques where the stereoisomers are separated on a chiral stationary phase, allowing for their quantification. Nuclear Magnetic Resonance (NMR) spectroscopy, particularly in the presence of chiral shift reagents, can also be used to distinguish between and quantify diastereomers.

The assignment of the absolute configuration of a newly synthesized chiral molecule is a more complex task. Unambiguous determination is often achieved through single-crystal X-ray crystallography if a suitable crystalline derivative can be obtained. Spectroscopic methods, such as the comparison of optical rotation values with known compounds of similar structure, can provide tentative assignments. Furthermore, advanced NMR techniques, like the Mosher's ester analysis, can be employed to deduce the absolute configuration of chiral alcohols. In this method, the chiral alcohol is esterified with a chiral reagent (Mosher's acid), and the analysis of the ¹H NMR spectra of the resulting diastereomeric esters allows for the assignment of the absolute stereochemistry.

Reactivity and Mechanistic Investigations of 3 Furanmethanol, α Ethynyltetrahydro

Reactivity Profiles of the Ethynyl (B1212043) Group

The carbon-carbon triple bond of the ethynyl group is a region of high electron density, making it susceptible to a variety of chemical transformations. Its terminal position also provides a reactive C-H bond, further expanding its synthetic utility.

The ethynyl group readily undergoes both nucleophilic and electrophilic addition reactions. The polarization of the triple bond, influenced by the adjacent hydroxyl group, plays a significant role in directing these additions.

Nucleophilic Addition: In the presence of a base, the terminal alkyne can be deprotonated to form a highly nucleophilic acetylide. This acetylide can then react with various electrophiles. Furthermore, direct nucleophilic attack on one of the sp-hybridized carbons can occur, often catalyzed by a transition metal. For instance, the hydration of terminal alkynes to form ketones is a classic example of nucleophilic addition, typically catalyzed by mercury(II) salts. A more environmentally benign approach involves the use of other transition metal catalysts. The addition of alcohols to alkynes, leading to the formation of vinyl ethers or acetals, is another important transformation. This reaction is often catalyzed by acids or transition metals. pressbooks.pub

Electrophilic Addition: The electron-rich triple bond is also susceptible to attack by electrophiles. The addition of halogens (e.g., Br₂) or hydrogen halides (e.g., HBr) proceeds via the formation of a vinyl cation intermediate. The regioselectivity of these additions (Markovnikov or anti-Markovnikov) can be controlled by the reaction conditions and the presence of peroxides.

Table 1: Representative Addition Reactions to Ethynyl Groups

Reaction TypeReagent(s)Product TypeCatalyst (if any)
HydrationH₂OMethyl KetoneHgSO₄, H₂SO₄
HydrohalogenationHBrVinyl BromideNone (Markovnikov)
HydrohalogenationHBr, ROORVinyl BromidePeroxides (Anti-Markovnikov)
Alcohol AdditionR'OHVinyl Ether/AcetalAcid or Transition Metal

The ethynyl group is an excellent participant in cycloaddition reactions, providing a two-carbon unit for the construction of various cyclic systems.

[3+2] Cycloadditions (Huisgen Cycloaddition): The reaction of the terminal alkyne with azides is a prominent example of a [3+2] cycloaddition, leading to the formation of triazoles. This reaction, often catalyzed by copper(I), is a cornerstone of "click chemistry" due to its high efficiency and specificity.

Diels-Alder Reactions ([4+2] Cycloaddition): While less common for simple alkynes, activated alkynes can participate as dienophiles in Diels-Alder reactions with conjugated dienes to form six-membered rings. The high temperature often required can sometimes be lowered by using Lewis acid catalysts. nih.gov

Table 2: Cycloaddition Reactions of Terminal Alkynes

Cycloaddition TypeReactant(s)Product Ring SystemCatalyst (if any)
[3+2] Huisgen CycloadditionR-N₃ (Azide)1,2,3-TriazoleCu(I)
[4+2] Diels-AlderConjugated DieneCyclohexadiene derivativeHeat or Lewis Acid

Transition metals play a pivotal role in activating the ethynyl group, enabling a wide array of transformations that are otherwise difficult to achieve.

Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction of a terminal alkyne with an aryl or vinyl halide is a powerful tool for the formation of carbon-carbon bonds. The reaction typically employs a copper(I) co-catalyst.

Alkyne Metathesis: This reaction involves the scrambling of alkyne fragments, catalyzed by metal alkylidyne complexes (e.g., of molybdenum or tungsten), leading to the formation of new internal alkynes.

Oxidative Coupling (e.g., Glaser Coupling): In the presence of a copper(I) salt and an oxidant (like O₂), terminal alkynes can undergo oxidative coupling to form symmetrical diynes.

The hydroxyl group in 3-Furanmethanol, α-ethynyltetrahydro- can also direct the outcome of some transition metal-catalyzed reactions, a concept known as directing group assistance. researchgate.netnih.gov

Table 3: Common Transition Metal-Mediated Alkyne Reactions

Reaction NameMetal Catalyst(s)Reactant(s)Product Type
Sonogashira CouplingPd complex, Cu(I) saltTerminal Alkyne, Aryl/Vinyl HalideDisubstituted Alkyne
Glaser CouplingCu(I) saltTerminal AlkyneSymmetrical Diyne
Alkyne MetathesisMo or W alkylidyneTwo different AlkynesNew Internal Alkynes

Transformations of the Tetrahydrofuran (B95107) Ring System

The tetrahydrofuran ring is generally stable, but it can undergo specific transformations under certain conditions, particularly those that can overcome its inherent lack of strain.

The ether linkage of the THF ring can be cleaved under strongly acidic conditions or with the use of potent Lewis acids. nih.govresearchgate.netnih.gov This typically proceeds via protonation or coordination to the oxygen atom, followed by nucleophilic attack at one of the α-carbons. acs.orgresearchgate.net The presence of the α-ethynylmethanol substituent may influence the regioselectivity of the ring opening. For instance, intramolecular participation of the hydroxyl or ethynyl group under specific conditions could lead to complex rearrangements.

Table 4: Conditions for Tetrahydrofuran Ring-Opening

Reagent TypeGeneral ConditionsInitial Step
Strong Protic Acid (e.g., HBr, HI)HeatProtonation of ether oxygen
Strong Lewis Acid (e.g., BBr₃, AlCl₃)Anhydrous conditionsCoordination to ether oxygen

Direct functionalization of the C-H bonds of the THF ring is challenging but can be achieved through radical-based reactions or transition metal-catalyzed C-H activation. The positions α to the ether oxygen are the most susceptible to radical abstraction due to the stabilizing effect of the adjacent oxygen atom. Photochemical methods or the use of potent radical initiators can lead to the introduction of new functional groups at these positions.

Recent advances in C-H activation chemistry have provided pathways for the selective functionalization of ethers, although these methods often require specific directing groups and tailored catalytic systems.

Reactivity of the α-Hydroxyl Group and its Derivatives

Information regarding the specific reactivity of the α-hydroxyl group in 3-Furanmethanol, α-ethynyltetrahydro- is not present in the reviewed literature. General knowledge of alcohol chemistry suggests this hydroxyl group would be susceptible to standard transformations such as oxidation to a ketone, esterification with carboxylic acids or their derivatives, and etherification under appropriate conditions. However, without specific studies on this molecule, the influence of the adjacent ethynyl and tetrahydrofuran moieties on the rates and outcomes of these reactions remains speculative.

Detailed Mechanistic Studies of Key Reactions

A critical component of understanding a compound's chemical behavior lies in detailed mechanistic studies. This includes the elucidation of reaction pathways, analysis of transition states, and the study of kinetic isotope effects.

Transition State Analysis and Energy Barriers

The analysis of transition states and the calculation of associated energy barriers are fundamental to understanding reaction kinetics. This information is typically obtained through computational chemistry methods. While general techniques for finding transition states are well-established, their application to the reactions of 3-Furanmethanol, α-ethynyltetrahydro- has not been reported. Without such studies, it is not possible to provide data on the energy profiles of its potential reactions.

Theoretical and Computational Investigations of 3 Furanmethanol, α Ethynyltetrahydro

Advanced Computational Methodologies in Compound Analysis (e.g., DFT, Ab Initio, Molecular Dynamics)

Computational chemistry provides powerful tools for the in-silico analysis of molecular structures and their properties. For a molecule like 3-Furanmethanol, α-ethynyltetrahydro-, methods such as Density Functional Theory (DFT), Ab Initio calculations, and Molecular Dynamics (MD) would be instrumental in characterizing its electronic structure, stability, and behavior in various environments.

Density Functional Theory (DFT)

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying the electronic structure of molecules. DFT methods are known for providing a good balance between accuracy and computational cost. osti.gov For furan (B31954) derivatives and related compounds, DFT calculations are routinely used to determine optimized geometries, vibrational frequencies, and electronic properties. researchgate.net

In the analysis of 3-Furanmethanol, α-ethynyltetrahydro-, DFT calculations, likely using a functional such as B3LYP with a basis set like 6-31G(d) or larger, could predict key parameters. researchgate.netresearchgate.net These calculations would reveal bond lengths, bond angles, and dihedral angles, offering a detailed three-dimensional picture of the molecule's most stable conformation. Furthermore, DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding the molecule's reactivity and electronic transitions. researchgate.net

Illustrative DFT-Calculated Properties for a Substituted Tetrahydrofuran (B95107):

PropertyIllustrative ValueSignificance
Total Energy-425.123 HartreeIndicates the molecule's stability.
HOMO Energy-6.5 eVRelates to the molecule's ability to donate electrons.
LUMO Energy1.2 eVRelates to the molecule's ability to accept electrons.
Dipole Moment2.5 DebyeProvides insight into the molecule's polarity.

Ab Initio Methods

Ab initio calculations are based on first principles of quantum mechanics, without the use of empirical parameters. While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can offer higher accuracy for certain properties. maxapress.com

For a molecule like 3-Furanmethanol, α-ethynyltetrahydro-, ab initio methods would be particularly useful for studying reaction mechanisms and transition states, where a precise description of electron correlation is critical. For instance, investigating the reactivity of the ethynyl (B1212043) group or the hydroxyl group would benefit from the high accuracy of ab initio calculations. researchgate.net Studies on related furan compounds have employed ab initio methods to investigate complex phenomena such as vibronic coupling and nonadiabatic nuclear dynamics. nih.gov

Illustrative Ab Initio Calculation Results for a Reaction Intermediate:

Calculation MethodPropertyIllustrative Energy (kcal/mol)
MP2/aug-cc-pVTZActivation Energy25.4
CCSD(T)/aug-cc-pVTZReaction Enthalpy-15.2

Molecular Dynamics (MD) Simulations

Molecular Dynamics simulations provide a way to study the time-dependent behavior of a molecular system. By solving Newton's equations of motion for a collection of atoms, MD simulations can reveal how a molecule like 3-Furanmethanol, α-ethynyltetrahydro- would behave in a solution or as part of a larger system over time. dpi-proceedings.com

MD simulations are particularly valuable for understanding the conformational flexibility of the tetrahydrofuran ring and the rotational freedom of the ethynyl and methanol (B129727) substituents. Such simulations can also be used to predict macroscopic properties like density, viscosity, and diffusion coefficients when studying the bulk material. For example, MD simulations have been successfully used to predict the mechanical properties of polymers derived from furan resins. dpi-proceedings.com

Illustrative Data from a Simulated MD Trajectory:

Simulation ParameterIllustrative ValueInsight Provided
Simulation Time100 nsAllows for sampling of various molecular conformations.
RMSD of Backbone1.5 ÅIndicates the stability of the core ring structure.
Solvent Accessible Surface Area250 ŲRelates to how the molecule interacts with its environment.

Synthetic Applications of 3 Furanmethanol, α Ethynyltetrahydro As a Strategic Chemical Building Block

Role in the Construction of Complex Natural Products

The tetrahydrofuran (B95107) ring is a core structural motif in a wide range of natural products known for their potent biological activities, including anticancer, antimicrobial, and neurotoxic effects. researchgate.net Compounds like the annonaceous acetogenins, which possess a THF core linked to a long aliphatic chain, have demonstrated significant toxicity against cancer cell lines. researchgate.net The strategic incorporation of 3-Furanmethanol, α-ethynyltetrahydro- into a synthetic route provides a direct entry to this important class of compounds.

The synthetic utility of this building block lies in the latent reactivity of its dual functional groups. The terminal alkyne can be elaborated through various transformations to construct the complex side chains characteristic of many natural products. For instance, palladium-catalyzed cross-coupling reactions, such as the Sonogashira coupling, can be employed to append aryl or vinyl groups. beilstein-journals.orgorganic-chemistry.org Subsequent stereoselective reduction of the alkyne would yield the corresponding cis- or trans-alkenes, which are common features in natural product structures. Furthermore, hydration of the alkyne can lead to methyl ketones, and its oxidation can provide carboxylic acids, further expanding its synthetic potential.

The secondary alcohol offers another point for modification and can be used to control the stereochemistry of adjacent centers or to introduce further complexity. The inherent chirality of 3-Furanmethanol, α-ethynyltetrahydro- (if used as a single enantiomer) can serve as a crucial control element in asymmetric syntheses, guiding the stereochemical outcome of subsequent reactions in a process known as substrate-controlled synthesis. While direct total syntheses employing this specific starting material are not yet prominent in the literature, its structural components are representative of key fragments used in the synthesis of THF-containing natural products. researchgate.net

Utility in the Synthesis of Heterocyclic Frameworks

Propargyl alcohols are exceptionally versatile precursors for the synthesis of a wide variety of heterocyclic compounds. researchgate.netbenthamdirect.comresearchgate.net The combination of the nucleophilic triple bond and the potential for the alcohol to act as a leaving group (often after activation) facilitates a host of cyclization reactions. researchgate.net 3-Furanmethanol, α-ethynyltetrahydro- is well-suited to serve as a synthon for various five- and six-membered heterocycles.

Gold and other transition metals are known to catalyze the cycloisomerization of propargyl alcohols, which can proceed through allene intermediates to form substituted furans, pyrroles, and other heterocycles. acs.org For example, gold(I) catalysis can activate the alkyne, rendering it susceptible to intramolecular attack by a nucleophile. acs.org By derivatizing the alcohol of 3-Furanmethanol, α-ethynyltetrahydro- to include a tethered nucleophile (e.g., an amine or a carboxylic acid), a subsequent intramolecular cyclization onto the activated alkyne could forge a new heterocyclic ring fused to the original THF scaffold.

Furthermore, the terminal alkyne is a prime substrate for cycloaddition reactions. The copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of "click chemistry," can be used to link the THF moiety to another molecule via a stable 1,2,3-triazole ring. iris-biotech.denih.govacs.org This reaction is known for its high efficiency, mild reaction conditions, and broad functional group tolerance. iris-biotech.de This strategy has been employed to link THF-containing fragments to other molecular systems, for instance, in the development of HIV protease inhibitors. tandfonline.com

Reaction Type Reagents/Catalyst Resulting Heterocycle
CycloisomerizationAu(I) or Pd(II) catalystsSubstituted furans, pyrroles
[3+2] Cycloaddition (CuAAC)Azide, Cu(I) catalyst1,2,3-Triazole
Aza-Diels-Alder ReactionIn-situ generated aza-oQMsPolycyclic Indolines
Sonogashira Coupling & CyclizationAryl halide, Pd/Cu catalyst, then cyclization catalystFused aromatic heterocycles

This table presents potential heterocyclic syntheses based on the reactivity of the propargyl alcohol functional group.

Development of Diverse Organic Scaffolds through Derivatization

The dual functionality of 3-Furanmethanol, α-ethynyltetrahydro- allows for selective modification at either the alcohol or the alkyne, leading to a diverse array of new molecular scaffolds. Derivatization can be used to alter the molecule's physical properties, such as volatility and stability, or to introduce new reactive handles for further synthetic elaboration. libretexts.orgnih.govresearchgate.net

Derivatization of the Hydroxyl Group: The secondary alcohol can undergo standard transformations. nih.gov

Esterification/Acylation: Reaction with acyl chlorides or anhydrides yields esters.

Etherification/Alkylation: Reaction with alkyl halides under basic conditions produces ethers. nih.govresearchgate.net

Oxidation: Mild oxidation would convert the secondary alcohol to the corresponding ketone, 1-(tetrahydrofuran-3-yl)prop-2-yn-1-one.

Derivatization of the Alkyne Group: The terminal alkyne is a versatile handle for carbon-carbon bond formation.

Sonogashira Coupling: Palladium/copper-catalyzed coupling with aryl or vinyl halides attaches aromatic or olefinic substituents. organic-chemistry.orgnih.govacs.org This is a robust method for creating C(sp)-C(sp²) bonds. acs.org

Cadiot-Chodkiewicz Coupling: Reaction with a 1-haloalkyne to form unsymmetrical diynes.

Mannich Reaction: Reaction with formaldehyde and a secondary amine to yield a propargyl amine.

"Click" Chemistry: As mentioned, reaction with azides provides triazoles, which are valuable scaffolds in medicinal chemistry. iris-biotech.deacs.orgiris-biotech.de

Functional Group Reaction Reagent(s) Product Functional Group
AlcoholEsterificationAcyl chloride, baseEster
AlcoholEtherificationAlkyl halide, baseEther
AlcoholOxidationPCC, DMP, etc.Ketone
AlkyneSonogashira CouplingAryl halide, Pd/Cu catalystAryl-substituted alkyne
AlkyneMannich ReactionFormaldehyde, AminePropargyl Amine
AlkyneHydrationHg(II) or Au(I) catalyst, H₂OMethyl Ketone
AlkyneClick Reaction (CuAAC)Azide, Cu(I) catalyst1,2,3-Triazole

This interactive table summarizes key derivatization reactions for 3-Furanmethanol, α-ethynyltetrahydro-.

Future Prospects for Novel Chemical Entities via 3-Furanmethanol, α-ethynyltetrahydro-

The unique structural attributes of 3-Furanmethanol, α-ethynyltetrahydro- position it as a promising starting material for the discovery of novel chemical entities with potential applications in medicinal chemistry and materials science. The THF moiety is a recognized pharmacophore in many centrally active agents and has been incorporated into broad-spectrum psychotropic agents and HIV protease inhibitors. tandfonline.comacs.org The ability to readily diversify the molecule via its reactive handles could facilitate the generation of libraries of novel THF derivatives for biological screening. benthamdirect.com

The terminal alkyne makes this compound an ideal candidate for use in chemical biology and drug discovery as a fragment for covalent labeling or as a handle for bioconjugation via click chemistry. iris-biotech.deiris-biotech.de For example, it could be incorporated into a larger molecule designed to bind to a specific biological target. The alkyne could then be used to "click" on a fluorescent probe or an affinity tag for target identification and validation studies.

In materials science, terminal alkynes are valuable monomers for polymerization reactions and for the surface functionalization of materials. The THF unit could impart specific solubility or polarity properties to a resulting polymer. The bifunctional nature of the molecule allows for its incorporation into complex polymer architectures, such as cross-linked networks or dendrimers. As synthetic methodologies continue to advance, the strategic value of compact, functionalized building blocks like 3-Furanmethanol, α-ethynyltetrahydro- is expected to grow, opening new avenues for the creation of novel and functional molecules.

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